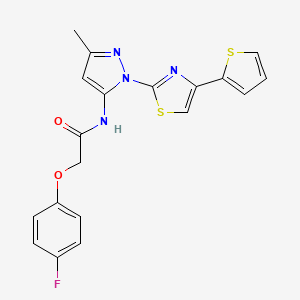

2-(4-fluorophenoxy)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O2S2/c1-12-9-17(22-18(25)10-26-14-6-4-13(20)5-7-14)24(23-12)19-21-15(11-28-19)16-3-2-8-27-16/h2-9,11H,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKSWWVUYZJKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-fluorophenoxy)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic compound with significant potential in pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups, including:

- Fluorophenoxy group : Enhances lipophilicity and biological interactions.

- Thiazole and pyrazole moieties : Known for diverse biological activities including anti-inflammatory and anticancer effects.

The molecular formula is with a molecular weight of approximately 329.39 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that pyrazole derivatives can modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects. The specific interactions include:

- Hydrogen bonding : Facilitated by the fluorophenoxy group.

- π-π stacking interactions : Involvement of the thiophene ring enhances binding affinity to target proteins.

Anticancer Properties

Studies have demonstrated that compounds similar to 2-(4-fluorophenoxy)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For example:

- IC50 Values : Research shows IC50 values ranging from 60 nM to 580 nM against different cancer types, indicating potent activity (Ezz El-Arab et al.) .

| Compound | Cancer Type | IC50 (nM) |

|---|---|---|

| 4-ClC6H4 derivative | Gastric Cancer | 60 |

| 4-OCH3C6H4 derivative | Liver Cancer (HEPG2) | 428 |

| Phenyl derivative | Breast Cancer (MCF) | 580 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi, with notable inhibition zones in assays against:

- Bacteria : Escherichia coli, Staphylococcus aureus

- Fungi : Candida albicans, Aspergillus niger (ResearchGate) .

Case Studies

- Synthesis and Evaluation : A study synthesized a series of pyrazole-thiazole derivatives, including the target compound, and assessed their biological activities. The results indicated that these compounds exhibited both anticancer and antimicrobial properties, affirming their potential as therapeutic agents .

- Computational Studies : Molecular docking simulations have been performed to predict the binding affinities of these compounds to specific biological targets, supporting experimental findings regarding their efficacy .

Comparison with Similar Compounds

Fluorophenyl/Fluorophenoxy Derivatives

Compounds with fluorophenyl or fluorophenoxy groups are prevalent in medicinal chemistry due to enhanced metabolic stability and target binding.

Key Observations :

Thiazole-Thiophene Hybrids

Thiazole and thiophene motifs are critical for heterocyclic diversity and bioactivity.

Key Observations :

- The thiophen-2-yl group in the target compound likely contributes to electronic delocalization, improving stability and binding to sulfur-rich enzyme pockets.

Pyrazole-Acetamide Derivatives

Pyrazole-acetamide frameworks are common in kinase inhibitors and anti-inflammatory agents.

Key Observations :

Comparative Data :

*Synthetic data for the target compound is inferred from analogs.

Q & A

Q. What are the recommended methods for synthesizing this compound with high purity and yield?

The synthesis involves multi-step reactions, typically starting with cyclization of heterocyclic precursors (e.g., thiophene and pyrazole rings) followed by coupling reactions. Key steps include:

- Cyclization : Use cyclopropyl hydrazine and 2-thiophenyl ketone under acidic/basic conditions to form the pyrazole-thiophene core .

- Amide coupling : React intermediates with fluorophenoxy acetamide derivatives in polar aprotic solvents (e.g., DMF) with coupling agents like EDC/HOBt .

- Optimization : Monitor reactions via TLC and purify via column chromatography. Yields improve with controlled temperatures (60–80°C) and inert atmospheres .

Q. How can structural characterization be performed to confirm the compound’s identity?

Use a combination of spectroscopic and analytical techniques:

- NMR : Assign peaks for fluorophenyl (δ 7.1–7.3 ppm), thiophene (δ 6.8–7.0 ppm), and pyrazole (δ 2.5–3.0 ppm for methyl groups) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ ion at m/z ~460–480) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C=O bond length ~1.22 Å) for absolute confirmation .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize assays aligned with structural analogs’ reported activities:

- Antipsychotic potential : Test mGluR5 modulation in HEK293 cells expressing human receptors .

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

- Antimicrobial screening : Conduct agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Modify substituents : Replace the 4-fluorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on receptor binding .

- Bioisosteric replacement : Substitute thiophene with furan or thiazole to evaluate heterocycle effects on pharmacokinetics .

- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

Q. What strategies validate the compound’s hypothesized molecular targets (e.g., mGluR5 or kinases)?

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]MPEP for mGluR5) to measure displacement .

- Kinase profiling : Screen against a panel of 50+ kinases to identify off-target effects .

- CRISPR/Cas9 knockout : Validate target dependency by deleting mGluR5 in cell models and retesting activity .

Q. How can contradictory data in biological assays be resolved (e.g., varying IC50 values across studies)?

- Standardize protocols : Ensure consistent cell lines (e.g., HEK293 vs. CHO for mGluR5), assay durations, and compound solubility (use DMSO ≤0.1%) .

- Control for metabolites : Test stability in assay media (e.g., HPLC monitoring) to rule out degradation .

- Meta-analysis : Compare data across studies using normalized metrics (e.g., pIC50) and statistical weighting .

Q. What computational methods predict binding modes and pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina to model interactions with mGluR5 (PDB: 6FFI) or kinase domains .

- MD simulations : Run 100-ns trajectories to assess binding stability and hydration effects .

- ADME prediction : Employ SwissADME to estimate logP (~3.2), bioavailability (~55%), and CYP450 interactions .

Q. How can byproducts from synthesis be identified and minimized?

- LC-MS/MS : Detect impurities (e.g., unreacted intermediates or hydrolysis products) .

- Optimize quenching : Add aqueous NaHCO₃ to neutralize acidic byproducts during amide coupling .

- Temperature control : Maintain reactions below 80°C to prevent thiophene ring decomposition .

Q. What formulation strategies enhance bioavailability for in vivo studies?

- Solubility enhancement : Use cyclodextrins or PEG-based nanoemulsions .

- Prodrug design : Introduce ester moieties at the acetamide group for hydrolytic activation in plasma .

- Pharmacokinetic profiling : Measure Cmax and T½ in rodent models after oral/IP administration .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities (e.g., antipsychotic vs. anticancer effects)?

- Dose-response curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify pleiotropic effects .

- Pathway analysis : Use RNA-seq to map differentially expressed genes in treated cells and identify primary vs. secondary targets .

- Species specificity : Compare human vs. rodent receptor isoforms (e.g., mGluR5 variants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.